molecular formula C18H17N3O2 B10986909 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide

Cat. No.: B10986909
M. Wt: 307.3 g/mol
InChI Key: ZLUFNIOLVQGMQZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a cyclopropyl group and a methoxybenzamide moiety, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its antimicrobial and antiviral properties. Studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and viruses, making them potential candidates for new therapeutic agents.

Medicine

In medicine, the compound is explored for its anticancer activity. Benzimidazole derivatives have been found to interfere with cell division and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit enzyme activity or disrupt cell membrane integrity. In anticancer research, it can interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-methoxybenzamide may exhibit unique biological activities due to the presence of the methoxy group at the 3-position. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O2/c1-23-14-4-2-3-12(9-14)18(22)19-13-7-8-15-16(10-13)21-17(20-15)11-5-6-11/h2-4,7-11H,5-6H2,1H3,(H,19,22)(H,20,21)

InChI Key

ZLUFNIOLVQGMQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

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